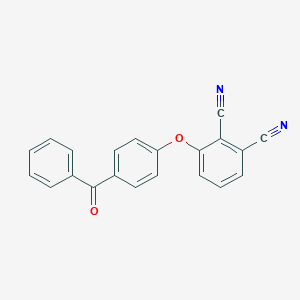

3-(4-Benzoylphenoxy)phthalonitrile

Description

3-(4-Benzoylphenoxy)phthalonitrile is a phthalonitrile derivative featuring a benzoylphenoxy substituent at the 3-position of the phthalonitrile core. Phthalonitriles are critical precursors for synthesizing phthalocyanines, which are high-performance materials with applications in photodynamic therapy, sensors, solar cells, and advanced thermosets .

Properties

Molecular Formula |

C21H12N2O2 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

3-(4-benzoylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C21H12N2O2/c22-13-17-7-4-8-20(19(17)14-23)25-18-11-9-16(10-12-18)21(24)15-5-2-1-3-6-15/h1-12H |

InChI Key |

CNRLUMGJUZNATM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phthalonitrile Derivatives

Structural and Substituent Effects

3-(4-Propionylphenoxy)phthalonitrile

- Structure: Substituted with a propionyl group (CH₂CH₂CO) instead of benzoyl (C₆H₅CO) at the phenoxy position.

- DFT studies on similar compounds show that substituent electron-withdrawing strength correlates with red-shifted UV-Vis absorption spectra .

- Application : Used to synthesize Mg(II) and Sn(II) phthalocyanines, which exhibit aggregation-dependent optical properties in solvents like DMSO .

4-(4-Tritylphenoxy)phthalonitrile

- Structure : Features a trityl (triphenylmethyl) group, which is bulkier than benzoyl.

- Key Findings : Gas electron diffraction and IR spectroscopy reveal that the trityl group induces significant conformational flexibility, leading to multiple stable conformers. This contrasts with the planar benzoyl group, which may restrict rotational freedom .

- Application : The steric bulk of trityl groups can hinder crystallization, making this derivative useful in amorphous polymer matrices .

4-(3,4-Dicyanophenoxy)phenyl-Based Monomers (e.g., DPPPP)

- Structure: Phosphate-bridged bisphthalonitrile monomer with dual phthalonitrile units.

- Key Findings: Incorporation of phosphate bridges enhances thermal oxidation resistance. For example, resins derived from DPPPP exhibit a 15–20% increase in decomposition temperature compared to non-bridged analogs .

- Application : High-performance thermosets for aerospace composites, where thermal stability above 400°C is critical .

Thermal and Mechanical Properties

*Estimated based on benzoyl’s electron-withdrawing effect and data from similar systems .

Chemical Reactivity and Functionalization

- Benzoyl vs. Chalcone Substituents: Phthalonitriles with chalcone groups (e.g., 4-{3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenoxy}phthalonitrile) exhibit superior antioxidant activity (DPPH radical scavenging: 85–90% at 100 μM) compared to benzoyl derivatives, which are more inert .

- Electrochemical Properties: Substituent position (peripheral vs. non-peripheral) significantly impacts redox behavior. For example, Co(II) phthalocyanines derived from 3-(3-morpholin-4-ylpropoxy)phthalonitrile show enhanced electropolymerization activity compared to 4-substituted analogs .

Critical Analysis of Limitations

- Environmental Impact : Phthalonitrile resins generally lag behind benzoxazines in "green chemistry" compliance due to reliance on toxic catalysts (e.g., amines) and high-energy curing processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.